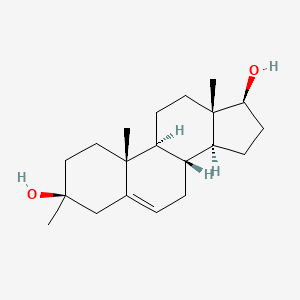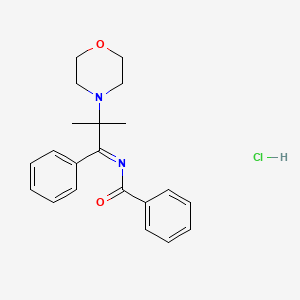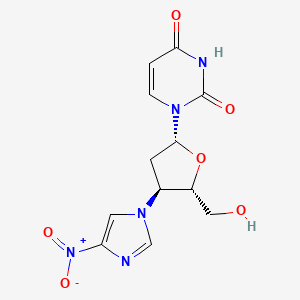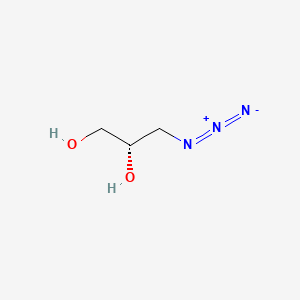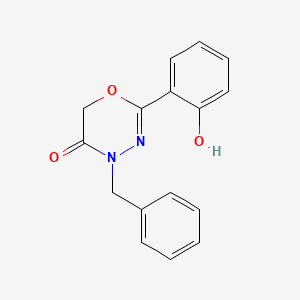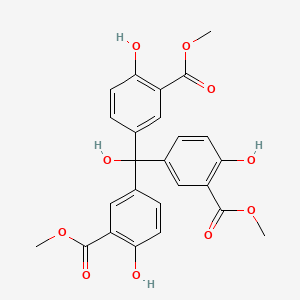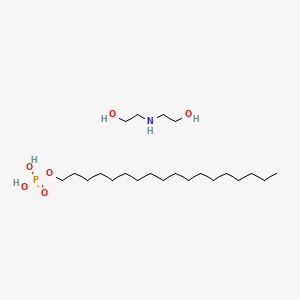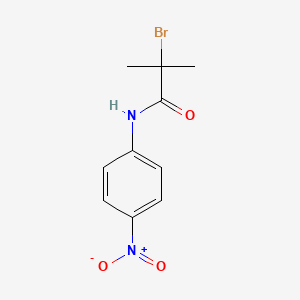![molecular formula C22H20N2O4 B12796351 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione CAS No. 10513-98-1](/img/structure/B12796351.png)
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride, followed by reaction with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The reaction is typically carried out in solvents like toluene or isopropanol under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced isoindoline derivatives .
Scientific Research Applications
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione has numerous scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(1,3-Dioxoisoindol-2-yl)methyl]isoindole-1,3-dione: Another isoindoline-1,3-dione derivative with similar chemical properties.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A functionalized isoindoline-1,3-dione used in the development of thalidomide-based PROTACs.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Used as a catalyst and in enzyme kinetic studies.
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
10513-98-1 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[6-(1,3-dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O4/c25-19-15-9-3-4-10-16(15)20(26)23(19)13-7-1-2-8-14-24-21(27)17-11-5-6-12-18(17)22(24)28/h3-6,9-12H,1-2,7-8,13-14H2 |
InChI Key |
MJYXMZHGVMGKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




